molecular formula C17H15BrFNO B1325706 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone CAS No. 898771-81-8

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Cat. No. B1325706
M. Wt: 348.2 g/mol
InChI Key: INPQEDYXWPSYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a chemical compound with the molecular formula C17H15BrFNO and a molecular weight of 348.21 g/mol . It has gained attention from researchers and industry for its potential.


Molecular Structure Analysis

The InChI code for 3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is 1S/C17H15BrFNO/c18-15-7-6-14 (10-16 (15)19)17 (21)13-4-2-12 (3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its structure, molecular weight, and other characteristics. For 3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone, its molecular weight is 348.21 g/mol . More detailed properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Photodynamic Therapy Applications

The compound's potential in photodynamic therapy, particularly in cancer treatment, is highlighted. A study focusing on zinc phthalocyanine, substituted with new benzenesulfonamide derivative groups containing Schiff base, which is structurally related to 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, demonstrates significant photophysical and photochemical properties. These properties make it a potential candidate as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescence Imaging and Photostability

A study on the enhancement of fluorescence imaging capabilities and photostability through chemical substitutions similar to 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone shows that replacing conventional substituents with a three-membered aziridine ring in naphthalimide significantly enhances brightness and photostability. This finding suggests that similar substitutions in 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone could improve its performance in fluorescence imaging applications (Liu et al., 2016).

Synthesis and Characterization for Medicinal Chemistry

Research into the synthesis and characterization of structurally related fluorinated heterocyclic amino acids, like 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, indicates their high potential as building blocks in medicinal chemistry. This suggests the compound's usefulness in the development of new pharmaceuticals (Van Hende et al., 2009).

Antioxidant Properties

A study on the isolation and characterization of bromophenol derivatives from the marine red alga Rhodomela confervoides, which are structurally similar to 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, reveals their strong antioxidant activity. This suggests the potential application of 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in food and pharmaceutical fields as a natural antioxidant (Li et al., 2012).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQEDYXWPSYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643262
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

CAS RN

898771-81-8
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.